molecular formula C8H16O2 B2468062 (R)-2-Ethylhexanoic acid CAS No. 56006-48-5

(R)-2-Ethylhexanoic acid

Cat. No. B2468062
CAS RN: 56006-48-5
M. Wt: 144.214
InChI Key: OBETXYAYXDNJHR-SSDOTTSWSA-N
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Description

(R)-2-Ethylhexanoic acid, also known as (R)-2-EH, is an organic compound belonging to the class of carboxylic acids. It is a chiral molecule, meaning it has two different enantiomers, or mirror images of the same molecule. (R)-2-EH is an important intermediate in the synthesis of many pharmaceuticals, and is also used in the production of lubricants, plasticizers, and surfactants. In addition, (R)-2-EH is utilized as a starting material in the synthesis of other compounds, such as chiral drugs and other chiral compounds.

Scientific Research Applications

Biodegradation of Plasticizers

(R)-2-Ethylhexanoic acid is a metabolite resulting from the partial degradation of plasticizers like di-ethylhexyl phthalate (DEHP) and di-ethylhexyl adipate (DEHA) by soil microorganisms such as Rhodococcus rhodochrous. Interestingly, while other metabolites inhibit microbial growth, (R)-2-ethylhexanoic acid does not exhibit this inhibitory effect. Its high concentration is attributed to the resistance of (R)-2-ethylhexanoic acid to microbial degradation, possibly due to its ethyl branch. This insight aids in understanding the environmental fate of plasticizers and their degradation products (Nalli, Cooper, & Nicell, 2006).

Role in Immune Response

Although not directly related to the specific compound (R)-2-ethylhexanoic acid, its structural relative, 2-ethylhexanoic acid (2-EHA), has been studied for its effects on human polymorphonuclear leukocytes (PMNL). 2-EHA was found to inhibit the production of reactive oxygen species in PMNL, suggesting an immunosuppressive effect in vitro (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).

Enzymatic Production and Stereoselectivity

P450cam, an enzyme, exhibits stereoselectivity in catalyzing the formation of 2-ethylhexanoic acid from 2-ethylhexanol, producing more of the (R)-enantiomer than the (S)-enantiomer. This study provides a foundation for active site design in enzymes aimed at producing specific enantiomers of a compound (French et al., 2001).

Catalytic Applications

(R)-2-Ethylhexanoic acid has been employed as a dual solvent-catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating remarkable catalytic activity and reusability. This application highlights its potential as an eco-friendly and efficient catalyst in organic synthesis (Hekmatshoar et al., 2015).

Material Science and Nanotechnology

In materials science, metal 2-ethylhexanoates, which include the (R)-2-ethylhexanoic acid derivative, are widely used as metal-organic precursors. They find applications in catalysts for polymerizations and in the painting industry for their properties as driers. This review emphasizes their diverse applications in precursor chemistry and materials science (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

properties

IUPAC Name

(2R)-2-ethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBETXYAYXDNJHR-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Ethylhexanoic acid

CAS RN

56006-48-5
Record name (-)-2-Ethylhexanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of TMIT (1.0 g, 6.33 mmol), 2-ethylhexyl acrylate (1.16 g, 6.33 mmol) and cesium carbonate (1.0 g, 3.3 mmol) in acetonitrile (15 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered to separate solid cesium carbonate and solvent was evaporated from the filtrate to obtain the product as a colorless oil (1.9 g, 88 %). IR: 3325, 2961, 1732, 1595, 1480 cm31 1; 1H NMR (CDCl3, 500 MHz): δ3.96 (overlapping d, 2 H), 3.83 (t, 1.72 H), 3.22 (t, 0.28 H), 2.82 (t, 1.72 H), 2.71 (t, 0.28 H), 1.91 (bs, 1H), 1.42 (s, 6 H), 1.40 (s, 6H), 1.35-1.20 (m, 8 H), 0.85 (overlapping t, 6 H) ppm; 13C NMR (CDCl3, 125 MHz): δ205.8, 173.6, 171.9, 171.3, 130.2, 128.5, 88.7, 82.9, 70.35, 69.6, 67.2, 66.9, 66.8, 40.6, 38.6, 33.9, 31.4, 30.26, 30.21, 28.79, 28.71, 28.23, 25.8, 23.64, 22.83, 13.9, 10.9 ppm.
Quantity
1.16 g
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1 g
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15 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

A series of emulsion polymerizations of dibromostyrene (DBS)/2-ethylhexyl acrylate (2-EHA) were carried out in 8 oz. bottles. All the ingredients (122.50 or 180 parts by weight deionized water, 3 parts sodium dodecyl sulfate, 0.3 parts potassium persulfate, 0.2 parts t-dodecyl mercaptan and 100 parts total monomers in the ratio desired in the polymer) were charged into 8 oz. bottles and flushed well with nitrogen, and then reacted at 50° C. to about 45.8 or 36.5% solids in 15 hr. The whole bottle was cooled to room temperature and 3 parts deionized water and 0.18 parts 50% H2O2 added, followed by agitation for 20 minutes. The results of these preparations are set forth in Table I. The latices in Examples 1 and 2 perform well in a variety of coating applications, and display improved flame retardancy, while the latices in Examples 3 through 5 give very soft and tacky coatings.
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t-dodecyl mercaptan
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Synthesis routes and methods III

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
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reactant
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[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
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reactant
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10 mL
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0.2 mmol
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3 mL
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Yield
65%

Synthesis routes and methods IV

Procedure details

12.82kg/h of 2-ethylhexanal and 1.79kg/h of oxygen (molar ratio 1:0.56) were caused to react in the presence of 1.9wt% of potassium 2-ethylhexanoate (prepared by the addition of KOH to the initial reaction mixture) at 40° C. and a pressure of 3 bar. 96 % of 2-ethylhexanoic acid having a color value of 4 were isolated by distillation (determined as specified in ISO 6271 ). The bottoms were recycled to the oxidation stage.
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Citations

For This Compound
28
Citations
RS Hauck, C Wegner, P Blumtritt, JH Fuhrhop, H Nau - Life sciences, 1990 - Elsevier
The stereoselectivity of the teratogenic activity of 2-ethylhexanoic acid (EHXA), a metabolite of the widely-used plasticizer di-(2-ethylhexyl)phthalate, was investigated. The enantiomers …
Number of citations: 60 www.sciencedirect.com
KJ French, MD Strickler, DA Rock, DA Rock… - Biochemistry, 2001 - ACS Publications
This study examines the ability of P450cam to catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol relative to its activity on the natural substrate camphor. As is the case …
Number of citations: 30 pubs.acs.org
M Miura, M Toriyama, S Motohashi - Synthetic communications, 2006 - Taylor & Francis
The asymmetric Favorskii rearrangement of optically active α‐haloketones, which are easily prepared from chiral menthyl‐4‐toluenesulfoxide in several steps using primary or …
Number of citations: 7 www.tandfonline.com
KJ French, DA Rock, DA Rock, JI Manchester… - Archives of biochemistry …, 2002 - Elsevier
Three factors are of primary importance with respect to designing efficient P450 biocatalysts. (1) The substrate must be oxidized at a significant rate. (2) The regioselectivity must heavily …
Number of citations: 41 www.sciencedirect.com
KJ French - 2001 - search.proquest.com
The general hypothesis of this thesis is that rational design of cytochrome P450 can be performed to improve catalysis of chosen substrates. This hypothesis was tested by active site …
Number of citations: 2 search.proquest.com
M Majerié, V Šunjié - Tetrahedron: Asymmetry, 1996 - Elsevier
… Since the R-enantiomer of 2-ethylhexanol represents potential source of teratogenic R-2ethylhexanoic acid, S-6 is regarded as biologicaly safer UV filter as compared to racemic 2-…
Number of citations: 27 www.sciencedirect.com
K Sumitomo, Y Sudo, K Kanazawa, K Kawabata… - Materials …, 2022 - pubs.rsc.org
Starting from a chiral resolution of 2-ethylhexanoic acid followed by conversions of functional groups without interfering with the enantiopurity, we have successfully introduced an …
Number of citations: 4 pubs.rsc.org
H Lebel - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 149‐57‐5 ] C 8 H 16 O 2 (MW 144.21) InChI = InChI=1S/C8H16O2/c1‐3‐5‐6‐7(4‐2)8(9)10/h7H,3‐6H2,1‐2H3,(H,9,10) InChIKey = OBETXYAYXDNJHR‐UHFFFAOYSA‐N (S)‐(+)‐…
Number of citations: 0 onlinelibrary.wiley.com
Z Xu, Y Zhang, H Fu, H Zhong, K Hong… - Bioorganic & medicinal …, 2011 - Elsevier
Two new quinazolinones alkaloids, R(+)-2-(heptan-3-yl)quinazolin-4(3H)-one (1) and (2R,3′R)+(2S,3′R)-2-(heptan-3-yl)-2,3-dihydroquinazolin-4(1H)-one (2) (a pair of epimers), as …
Number of citations: 75 www.sciencedirect.com
D Bartschat, A Mosandl - Zeitschrift für Lebensmitteluntersuchung und …, 1998 - Springer
The direct enantioseparation of 2-methylbutanal, 2-methylpentanal, 2-ethylhexanal, 3-methylpentanal and 4-methylhexanal was achieved using enantioselective gas chromatography …
Number of citations: 8 link.springer.com

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